3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione
Description
3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a 2-(3,4-dimethoxyphenyl)ethyl group and at the 3-position with a benzyl moiety. The structural complexity arises from the combination of aromatic methoxy groups, a flexible ethyl linker, and the rigid bicyclic succinimide ring.
Properties
IUPAC Name |
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-18-9-8-16(13-19(18)26-2)10-11-22-20(23)14-17(21(22)24)12-15-6-4-3-5-7-15/h3-9,13,17H,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPCKSMTMJOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, Lewis acids (e.g., AlCl₃)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related molecules: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and USP Verapamil Related Compound B RS (Table 1). Key differences in core structure, substituents, and inferred pharmacological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure and Pharmacological Implications The target compound’s succinimide core is associated with anticonvulsant activity (e.g., ethosuximide), whereas Rip-B’s benzamide core is linked to enzyme inhibition or receptor modulation . The Verapamil-related compound’s nitrile and tertiary amine groups align with calcium channel blockade, a mechanism distinct from succinimides . However, divergent core structures likely direct each compound to distinct targets.
Synthetic Routes
- Rip-B is synthesized via a one-step reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) . In contrast, the target compound likely requires sequential alkylation of the succinimide core, a more complex process.
- The Verapamil-related compound ’s synthesis involves nitrile formation and tertiary amine functionalization, reflecting its structurally intricate design .
The Verapamil-related compound’s ionizable amine and nitrile group increase polarity, favoring cardiovascular targeting .
Metabolic Stability
- The methoxy groups in all three compounds may slow oxidative metabolism, but the succinimide core in the target compound could be susceptible to hydrolytic ring opening, reducing bioavailability compared to Rip-B ’s stable benzamide.
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